Zuclopenthixol
Overview
Description
Zuclopenthixol Acetate for Acute Schizophrenia and Similar Serious Mental Illnesses
Description Zuclopenthixol acetate is a medication used in psychiatry for the rapid management of acute aggression due to serious mental illnesses such as schizophrenia. It is compared to other drugs like haloperidol for its sedative properties, frequency of administration, and side effects profile .
Synthesis Analysis The synthesis of zuclopenthixol acetate is not detailed in the provided papers. However, it is a derivative of thioxanthene, and its acetate form is designed for short-term action, typically lasting 72 hours .
Molecular Structure Analysis The molecular structure of zuclopenthixol acetate is not explicitly discussed in the provided papers. However, as a thioxanthene derivative, it contains a tricyclic thioxanthene ring system which is central to its pharmacological activity .
Chemical Reactions Analysis The chemical reactions involving zuclopenthixol acetate, such as its metabolism and interaction with other drugs, are not extensively covered in the provided papers. However, it is known to be a potent uricosuric agent, which suggests it has an effect on uric acid metabolism .
Physical and Chemical Properties Analysis The physical and chemical properties of zuclopenthixol acetate, such as solubility, melting point, and chemical stability, are not detailed in the provided papers. The formulation in Viscoleo® suggests it is prepared in an oil solution for intramuscular injection, which implies considerations for solubility and stability in this medium .
Clinical Effects and Case Studies
Clinical Effects Zuclopenthixol acetate has been compared to haloperidol and found to have no significant difference in sedation at two hours post-administration. It may result in fewer injections over a seven-day period and has a similar risk profile for movement disorders and other side effects such as blurred vision/dry mouth and dizziness . In a Nordic multicentre study, zuclopenthixol acetate showed no significant differences in treatment outcomes compared to haloperidol and oral zuclopenthixol, although it induced hypokinesia less frequently after 24 hours .
Case Studies In a discontinuation study involving patients with intellectual disabilities, zuclopenthixol was found to be effective in reducing aggressive behavior. Withdrawal of the drug led to an increase in aggression, indicating its efficacy in this population . Another open-label study showed that zuclopenthixol was effective and well-tolerated in treating severe behavioral disturbances in mentally retarded children and adolescents . An open-label trial also demonstrated the efficacy of zuclopenthixol decanoate in treating chronic aggressive schizophrenia and psychotic oligophrenic patients .
Scientific Research Applications
Zuclopenthixol in Intellectual Disabilities and Aggressive Behaviours
Zuclopenthixol has been studied for its effects on aggressive behavior in patients with intellectual disabilities. A discontinuation study showed that withdrawing zuclopenthixol led to increased aggressive behavior, indicating its effectiveness in controlling such behaviors in this population (Haessler et al., 2007).
Zuclopenthixol for Behavioral Disturbances in Children and Adolescents
An open-label study assessed the efficacy of zuclopenthixol in treating severe behavioral disturbances in mentally retarded children and adolescents. The study found significant reductions in behavioral disturbances, suggesting its effectiveness for this application (Spivak et al., 2001).
Zuclopenthixol in Schizophrenia and Violence
A clinical trial compared oral versus depot formulations of zuclopenthixol in patients with schizophrenia and a history of violence. The study found that violence was inversely proportional to treatment adherence and that depot formulation might be beneficial for some patients (Arango et al., 2006).
Impact of Age and Genotype on Zuclopenthixol Exposure
A study investigated the effect of age and CYP2D6 genotype on zuclopenthixol exposure, revealing that older patients and those with reduced CYP2D6 function are exposed to higher serum concentrations. This suggests a need for dose adjustments based on age and genetic factors (Tveito et al., 2020).
Zuclopenthixol Acetate in Psychiatric Emergencies
A review of clinical trials explored the use of zuclopenthixol acetate in acute management of disturbed behavior due to serious mental illnesses. The review concluded that evidence from randomized controlled trials does not support the preference for zuclopenthixol acetate over standard treatments in psychiatric emergencies (Coutinho et al., 2000).
Pro-Oxidant Activity of Zuclopenthixol
A study investigated the pro-oxidant and antioxidant activity of zuclopenthixol, revealing its significant pro-oxidant effect. This finding has implications for the pharmacotherapy of psychosis and dementia, especially considering the oxidative stress involved in these conditions (Khalifa, 2004).
Safety And Hazards
Zuclopenthixol should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .
Future Directions
While Zuclopenthixol is commonly used for managing the signs and symptoms of schizophrenia, the use of Zuclopenthixol acetate in psychiatric emergencies as an alternative to standard treatments should be cautioned, as well-executed and documented trials of Zuclopenthixol acetate for this use have yet to be conducted .
properties
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-DVZOWYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048233 | |
Record name | Zuclopenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slight, 2.60e-03 g/L | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors. | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zuclopenthixol | |
CAS RN |
53772-83-1, 982-24-1 | |
Record name | Zuclopenthixol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Zuclopenthixol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zuclopenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clopenthixol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Zuclopenthixol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~50 | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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